molecular formula C17H14O3 B11852773 3-Benzyl-6-hydroxy-2-methyl-4H-1-benzopyran-4-one CAS No. 61546-58-5

3-Benzyl-6-hydroxy-2-methyl-4H-1-benzopyran-4-one

Cat. No.: B11852773
CAS No.: 61546-58-5
M. Wt: 266.29 g/mol
InChI Key: YPNCXGUIPWUJRH-UHFFFAOYSA-N
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Description

3-Benzyl-6-hydroxy-2-methyl-4H-chromen-4-one is a compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological and pharmacological activities. The chromen-4-one framework is a significant structural entity in medicinal chemistry, acting as a major building block in various medicinal compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-hydroxy-2-methyl-4H-chromen-4-one typically involves the reaction of 4-hydroxy-6-methyl-2H-chromen-2-one with benzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-hydroxy-2-methyl-4H-chromen-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzyl-6-hydroxy-2-methyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-6-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6-methyl-2H-chromen-2-one: A precursor in the synthesis of 3-Benzyl-6-hydroxy-2-methyl-4H-chromen-4-one.

    3-Benzyl-6-oxo-2-methyl-4H-chromen-4-one: An oxidized derivative.

    3-Benzyl-6-hydroxy-2-methyl-4H-chroman-4-ol: A reduced derivative.

Uniqueness

3-Benzyl-6-hydroxy-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chromen-4-one derivatives .

Properties

CAS No.

61546-58-5

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

3-benzyl-6-hydroxy-2-methylchromen-4-one

InChI

InChI=1S/C17H14O3/c1-11-14(9-12-5-3-2-4-6-12)17(19)15-10-13(18)7-8-16(15)20-11/h2-8,10,18H,9H2,1H3

InChI Key

YPNCXGUIPWUJRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=CC(=C2)O)CC3=CC=CC=C3

Origin of Product

United States

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